![molecular formula C28H43NO2 B8132338 Bis(4-(octyloxy)phenyl)amine](/img/structure/B8132338.png)
Bis(4-(octyloxy)phenyl)amine
Overview
Description
Bis(4-(octyloxy)phenyl)amine is a useful research compound. Its molecular formula is C28H43NO2 and its molecular weight is 425.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality Bis(4-(octyloxy)phenyl)amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Bis(4-(octyloxy)phenyl)amine including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
It is utilized in the synthesis of ferrocene-terminated hyperbranched polyimide, which shows bistable electrical conductivity switching and nonvolatile bipolar write-once-read-many-times memory capabilities (Tan et al., 2017).
The compound is involved in studying reactions of secondary alicyclic amines with bis(phenyl) and bis(4-nitrophenyl) thionocarbonates (Castro et al., 1997).
It plays a role in synthesizing trans-amminedichloropalladium complexes (Lin et al., 2001).
Bis(4-(octyloxy)phenyl)amine is used in the synthesis of novel poly(amine imide)s, which are transparent, flexible, and tough (Zhang et al., 2008).
The compound is a monomer for preparing organosoluble polyimides VI-A, characterized by good film-forming ability, thermal stability, and tensile properties (Yang et al., 2001).
It is used in the preparation of microspheres with pendant amine groups for removing heavy metal ions from aqueous solutions (Podkościelna, 2013).
The compound finds application in polyamine modification and cyclam synthesis (Tripier et al., 2003).
Bis(4-(octyloxy)phenyl)amine can be used to synthesize diphenyl diselenides with antimicrobial and antiviral properties (Giurg et al., 2017).
It serves as a donor in second-order nonlinear optical (NLO) chromophores embedded in polyimides with high thermal stabilities (Davey et al., 2000).
The compound is used in the synthesis of photochemical properties of multi-azobenzene compounds (Bahrenburg et al., 2013).
properties
IUPAC Name |
4-octoxy-N-(4-octoxyphenyl)aniline | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H43NO2/c1-3-5-7-9-11-13-23-30-27-19-15-25(16-20-27)29-26-17-21-28(22-18-26)31-24-14-12-10-8-6-4-2/h15-22,29H,3-14,23-24H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RASXNPUMFYUAPC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCOC1=CC=C(C=C1)NC2=CC=C(C=C2)OCCCCCCCC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H43NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Bis(4-(octyloxy)phenyl)amine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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